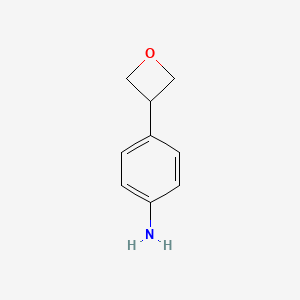

4-(氧杂环丙烷-3-基)苯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(Oxetan-3-YL)aniline is a chemical compound with the CAS Number: 1221819-62-0 . It has a molecular weight of 149.19 and its IUPAC name is 4-(3-oxetanyl)aniline .

Synthesis Analysis

The synthesis of 4-(Oxetan-3-YL)aniline involves multiple steps . The starting compound, n-butyllithium, is reacted with tetrahydrofuran and hexane at -78°C for 1 hour . This is followed by a reaction at 20°C for 0.5 hours . The next step involves the use of trifluoroacetic acid and dichloromethane at 0-20°C for 16 hours . The final step involves the use of palladium 10% on activated carbon and hydrogen in ethanol at 20°C for 5 hours .Molecular Structure Analysis

The InChI code for 4-(Oxetan-3-YL)aniline is 1S/C9H11NO/c10-9-3-1-7(2-4-9)8-5-11-6-8/h1-4,8H,5-6,10H2 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

4-(Oxetan-3-YL)aniline is a solid or liquid at room temperature . It has a high GI absorption, is BBB permeant, and is a P-gp substrate . Its Log Po/w (iLOGP) is 1.63, indicating its lipophilicity . It is very soluble, with a solubility of 3.1 mg/ml .科学研究应用

Drug Discovery and Medicinal Chemistry

“4-(Oxetan-3-YL)aniline” derivatives are utilized in the development of clinical and preclinical drug candidates targeting a range of human diseases. The oxetane ring’s presence is significant in compounds with biological properties, such as anticancer drugs like Taxol®, which is used in ovarian cancer treatment .

Neurotrophic Activity

Compounds with an oxetane ring, such as merrilactone A, exhibit neurotrophic activities. These activities are crucial for the development of treatments for neurodegenerative conditions .

Antiviral Agents

Several antiviral oxetanes have been described in literature, indicating that “4-(Oxetan-3-YL)aniline” may be part of compounds that help treat viral infections .

Kinase Inhibition

The chemical space exploration of oxetanes includes new derivatives bearing an oxetane group to identify kinase inhibitors. Kinase activity modulation is an important therapeutic strategy for treating various illnesses .

Scaffold for Biological Compounds

The oxetane ring serves as an important component in the scaffold of compounds with relevant biological properties, which can be leveraged in various medicinal chemistry applications .

Ring-Opening and Ring-Expansion Reactions

“4-(Oxetan-3-YL)aniline” derivatives are used in ring-opening and ring-expansion reactions, which are fundamental processes in synthetic organic chemistry and drug synthesis .

安全和危害

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 , indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P280, P305, P338, P351 , suggesting to avoid breathing dust/fume/gas/mist/vapours/spray, wear protective gloves/protective clothing/eye protection/face protection, IF IN EYES: Rinse cautiously with water for several minutes, and remove contact lenses if present and easy to do .

作用机制

Target of Action

This compound is a building block in the synthesis of various pharmaceuticals and may interact with multiple targets depending on the final structure of the synthesized compound .

Mode of Action

As a building block in pharmaceutical synthesis, it can be incorporated into larger molecules to modulate their interactions with biological targets .

Biochemical Pathways

The compound’s role as a building block suggests that it could be involved in a wide range of pathways depending on the final structure of the synthesized compound .

Pharmacokinetics

The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . It is also predicted to be a substrate for P-glycoprotein, a protein that pumps foreign substances out of cells .

Result of Action

As a building block in pharmaceutical synthesis, its effects would depend on the final structure of the synthesized compound .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-(Oxetan-3-YL)aniline. For instance, the compound is stable under normal temperatures but should be stored in a dark place under an inert atmosphere . Its solubility can also affect its bioavailability and distribution in the body .

属性

IUPAC Name |

4-(oxetan-3-yl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c10-9-3-1-7(2-4-9)8-5-11-6-8/h1-4,8H,5-6,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPKSWQFAXUXUJX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)C2=CC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1221819-62-0 |

Source

|

| Record name | 4-(Oxetan-3-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-Fluorobenzyl)-3-iodo-1H-pyrazolo[3,4-B]pyridine](/img/structure/B572033.png)